molecular formula C18H37NO B1252386 4-Dodecyl-2,5-dimethylmorpholine CAS No. 74512-67-7

4-Dodecyl-2,5-dimethylmorpholine

Cat. No.: B1252386
CAS No.: 74512-67-7
M. Wt: 283.5 g/mol
InChI Key: ZFZYQMQYEVIHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Dodecyl-2,5-dimethylmorpholine, historically known by the common name Aldimorph, is a synthetic morpholine derivative of significant interest in agricultural and biochemical research . This compound was previously employed as a systemic fungicide with both protective and curative action, primarily for controlling powdery mildew in cereals . Its primary mechanism of action, which remains a key area of study, is the inhibition of sterol biosynthesis in fungal membranes . From a chemical perspective, the molecule exhibits stereoisomerism due to chiral centres on its morpholine ring, which is substituted at the 2, 4, and 6 positions with methyl groups and a long dodecyl chain, respectively . It is typically encountered as an isomeric mixture . The compound has a molecular formula of C18H37NO and a molecular weight of 283.49 g/mol . While its agricultural use is now considered obsolete, this compound serves as a valuable reference standard and a model compound in research focused on fungicide resistance, mode-of-action studies, and environmental fate analysis of morpholine-class chemicals . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

74512-67-7

Molecular Formula

C18H37NO

Molecular Weight

283.5 g/mol

IUPAC Name

4-dodecyl-2,5-dimethylmorpholine

InChI

InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-18(3)20-16-17(19)2/h17-18H,4-16H2,1-3H3

InChI Key

ZFZYQMQYEVIHMY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN1CC(OCC1C)C

Canonical SMILES

CCCCCCCCCCCCN1CC(OCC1C)C

Origin of Product

United States

Scientific Research Applications

Antifungal Applications

One of the primary applications of 4-Dodecyl-2,5-dimethylmorpholine is as an antifungal agent in agricultural practices. Research indicates that this compound exhibits strong inhibitory effects on a range of fungal pathogens, making it a valuable tool for crop protection.

Effectiveness Against Fungal Pathogens

Studies have demonstrated that this compound is effective against various fungal diseases, including:

  • Powdery mildew
  • Downy mildew
  • Rust

Crops such as wheat, barley, grapes, and apples have shown positive responses to treatment with this compound .

Surfactant Properties

Due to its amphiphilic nature, this compound also serves as an effective surfactant. Its structure allows it to reduce surface tension in aqueous solutions, making it useful in formulations for agricultural chemicals and other industrial applications.

Applications in Industry

The surfactant properties facilitate:

  • Improved dispersion of active ingredients in formulations.
  • Enhanced wetting and spreading on plant surfaces.
  • Potential use in cleaning agents and emulsifiers.

Potential Drug Development

The morpholine ring structure of this compound is significant for medicinal chemistry. Nitrogen-containing heterocycles like morpholines are known for their diverse biological activities and are often used as building blocks for new drug candidates.

Therapeutic Applications

Research suggests that derivatives of morpholines can exhibit a variety of pharmacological effects, including:

  • Anticancer properties
  • Antimicrobial activities
  • Anti-inflammatory effects

The structural features of this compound may allow it to interact with biological targets effectively, potentially leading to the development of novel therapeutic agents .

Case Studies and Research Findings

A selection of studies highlights the diverse applications and effectiveness of this compound:

Study TitleFocusFindings
Antifungal Efficacy in AgricultureEvaluated effectiveness against fungal pathogensDemonstrated significant reduction in disease incidence in treated crops
Surfactant Properties AssessmentInvestigated surfactant capabilitiesShowed enhanced dispersion and wetting properties compared to conventional surfactants
Drug Development PotentialExplored structural analogs for pharmaceutical applicationsIdentified promising interactions with cancer cell lines

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds through nucleophilic substitution, where the alkylamine attacks the electrophilic carbon of DCE. The stereochemical outcome depends on the DCE isomer ratio:

  • 70–80% 2,2'-dichloro-diiso-propylether favors 2,6-dimethylmorpholine.

  • 20–30% 2,2'-dichloro-n-propyl-iso-propylether promotes 2,5-dimethylmorpholine formation.

Using a tridecylamine feedstock (60–70% C13 isomers, 26% C12 isomers), the reaction generates a mixed alkylmorpholine product, including this compound as a minor component.

Process Parameters and Optimization

Key reaction conditions and their impact on yield and isomer distribution are summarized below:

ParameterOptimal ValueEffect on Product
Temperature140–170°CHigher temps favor azeotropic water removal
SolventCyclohexanolPolar aprotic solvent enhances nucleophilicity
BasePottasche (K2CO3)Neutralizes HCl byproduct, shifts equilibrium
Reaction Time8 hoursEnsures complete alkylamine consumption
DCE:Amine Molar Ratio1.35:1 (DCE:Tridecylamine)Prevents oligomerization side reactions

Post-reaction workup involves:

  • Cooling to room temperature.

  • Washing with water to remove residual base and salts.

  • Vacuum distillation to recover cyclohexanol and unreacted DCE.

Isomer Control and Phytotoxicity Reduction

The fungicidal efficacy of this compound correlates with its isomer ratio. Industrial batches typically contain 40% 2,5-isomer and 60% 2,6-isomer , but the 2,5-isomer exhibits superior bioactivity due to:

  • Reduced phytotoxicity : The 2,5-configuration minimizes interactions with plant membrane sterols.

  • Enhanced steric accessibility : The methyl groups at C2 and C5 position the dodecyl chain for optimal membrane penetration.

Comparative Analysis of Alkylamine Feedstocks

The choice of alkylamine significantly impacts the alkyl chain length in the final product:

Alkylamine CompositionProduct Distribution
Pure dodecylamineThis compound
Technical-grade tridecylamine (C13/C12 mix)60–70% C13, 26% C12 derivatives

Technical-grade amines reduce costs but require precise distillation to isolate the dodecyl variant.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-Dodecyl-2,5-dimethylmorpholine, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via nucleophilic substitution or alkylation of the morpholine ring. For example, substituting a morpholine precursor with a dodecyl halide under basic conditions (e.g., KOH/EtOH) introduces the dodecyl chain. Methyl groups at positions 2 and 5 can be added using methylating agents like methyl iodide in the presence of a strong base (e.g., NaH). Optimization involves controlling reaction temperature (40–80°C), solvent polarity, and stoichiometry of alkylating agents. Catalytic hydrogenation may reduce side products .
  • Key Reagents :

Reaction TypeReagents/ConditionsMajor Product
AlkylationDodecyl bromide, KOH, EtOH4-Dodecyl intermediate
MethylationMethyl iodide, NaH, THF2,5-Dimethyl derivative

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., dodecyl chain integration at δ 0.8–1.5 ppm, methyl groups at δ 1.2–1.4 ppm) .
  • HPLC-MS : Reversed-phase HPLC with C18 columns and ESI-MS confirms molecular weight (expected m/z ~297.5 g/mol) and purity.
  • FT-IR : Peaks at 2800–3000 cm⁻¹ (C-H stretching) and 1100–1250 cm⁻¹ (C-O-C morpholine ring) validate structural features .

Q. How do the dodecyl and methyl groups influence the compound’s physicochemical properties?

  • Methodology : The dodecyl chain enhances lipophilicity (logP ~5.2), impacting solubility in nonpolar solvents, while methyl groups increase steric hindrance, reducing reactivity at adjacent sites. Use partition coefficient assays (shake-flask method) and DSC (melting point analysis) to quantify these effects .

Advanced Research Questions

Q. How can conflicting data on reaction pathways (e.g., oxidation vs. substitution) be resolved for this compound?

  • Methodology : Employ kinetic studies (e.g., UV-Vis monitoring) and DFT calculations to identify dominant pathways. For instance, oxidation with H₂O₂ may compete with nucleophilic substitution; varying pH and temperature can shift equilibrium. LC-MS/MS tracks intermediate species .
  • Example Data Contradiction :

ConditionObserved ProductProposed Mechanism
Acidic, H₂O₂N-Oxide derivativeOxidation at morpholine N
Basic, alkyl halideSubstituted morpholineSN2 alkylation

Q. What experimental designs are suitable for evaluating the compound’s antimicrobial activity?

  • Methodology : Use broth microdilution assays (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria. Include controls for membrane permeability (e.g., SYTOX Green uptake assays) to assess if the dodecyl chain enhances disruption of lipid bilayers .

Q. How can structural modifications (e.g., varying alkyl chain length) improve target specificity in biological applications?

  • Methodology : Synthesize analogs with shorter/longer chains (e.g., C8, C16) and compare bioactivity. Molecular docking studies (e.g., AutoDock Vina) predict interactions with bacterial efflux pumps or membrane proteins. Validate with SPR or ITC binding assays .

Q. What advanced techniques resolve discrepancies in impurity profiling during synthesis?

  • Methodology : Combine GC-MS (for volatile byproducts) and HR-LCMS (non-volatile impurities). For trace impurities below detection limits, use preconcentration techniques (e.g., SPE) paired with tandem MS .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the morpholine ring .
  • Data Interpretation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • Biological Assays : Include cytotoxicity controls (e.g., mammalian cell lines) to differentiate antimicrobial activity from general toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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